molecular formula C9H8O4 B1364390 2-(2-Methoxyphenyl)-2-oxoacetic acid

2-(2-Methoxyphenyl)-2-oxoacetic acid

Cat. No.: B1364390
M. Wt: 180.16 g/mol
InChI Key: RGOJMRLSECAMJM-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-2-oxoacetic acid is a useful research compound. Its molecular formula is C9H8O4 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Methoxyphenyl)-2-oxoacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methoxyphenyl)-2-oxoacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-methoxyphenyl)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOJMRLSECAMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001299644
Record name 2-Methoxy-α-oxobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26767-06-6
Record name 2-Methoxy-α-oxobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26767-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-α-oxobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Properties of 2-(2-Methoxyphenyl)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

2-(2-Methoxyphenyl)-2-oxoacetic acid (also known as (2-Methoxyphenyl)glyoxylic acid) is a critical alpha-keto acid intermediate used in the synthesis of agrochemicals (strobilurin fungicides) and pharmaceutical scaffolds (benzothiazepines).

For researchers and process chemists, the primary challenge with this compound is regioselectivity . Standard Friedel-Crafts acylation of anisole with oxalyl chloride predominantly yields the para-isomer (4-methoxy) due to the strong directing effect of the methoxy group. Consequently, obtaining the ortho-isomer (the target compound) requires a directed synthetic strategy that bypasses electrophilic aromatic substitution rules.

This guide details the Grignard-mediated synthesis , which is the industry-standard method for ensuring exclusive ortho-regiochemistry.

Part 2: Chemical Profile

PropertyData
Chemical Name 2-(2-Methoxyphenyl)-2-oxoacetic acid
CAS Number 26767-06-6
Synonyms (2-Methoxyphenyl)glyoxylic acid; o-Anisylglyoxylic acid
Molecular Formula C₉H₈O₄
Molecular Weight 180.16 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in Methanol, DCM, Ethyl Acetate; Sparingly soluble in water (pH dependent)
pKa ~3.5 (Predicted, typical for α-keto acids)

Part 3: Synthesis Protocols

The Regioselectivity Problem

Attempting to synthesize this compound via direct Friedel-Crafts acylation results in a mixture heavily favored toward the para isomer.

  • Friedel-Crafts (Not Recommended): Anisole + Oxalyl Chloride

    
    Para -isomer (>90%)
    
  • Grignard Route (Recommended): 2-Bromoanisole

    
     Grignard 
    
    
    
    Ortho -isomer (Exclusive)
Primary Protocol: Grignard Reaction with Diethyl Oxalate

This protocol utilizes the pre-functionalized halogen handle of 2-bromoanisole to lock in the regiochemistry.

Reagents Required:
  • 2-Bromoanisole (CAS 578-57-4)

  • Magnesium turnings (activated)

  • Diethyl oxalate (anhydrous)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium Hydroxide (NaOH), 2N solution[1]

  • Hydrochloric Acid (HCl), 1N and conc.

Step-by-Step Methodology:

Phase 1: Formation of the Grignard Reagent

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Activation: Add magnesium turnings (1.2 eq) and a crystal of iodine. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.

  • Initiation: Add a small portion (10%) of 2-bromoanisole in dry THF. Initiate the reaction (look for turbidity and exotherm).

  • Addition: Dropwise add the remaining 2-bromoanisole solution over 30-60 minutes, maintaining a gentle reflux.

  • Completion: Reflux for an additional 1 hour to ensure complete consumption of the aryl halide.

Phase 2: Electrophilic Trapping (The Critical Step) Crucial: To prevent double addition (forming the diketone or alcohol), the Grignard reagent must be added to an excess of diethyl oxalate at low temperature.

  • Cooling: In a separate vessel, dissolve Diethyl oxalate (2.0 eq) in dry THF and cool to -78°C (dry ice/acetone bath).

  • Reverse Addition: Cannulate or slowly add the Grignard solution prepared in Phase 1 into the cold oxalate solution over 45 minutes.

  • Warming: Allow the mixture to warm slowly to 0°C over 2 hours.

  • Quench: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Dry organic layer (MgSO₄) and concentrate to yield the intermediate ethyl ester .

Phase 3: Hydrolysis to the Free Acid

  • Saponification: Dissolve the crude ester in Methanol/Water (3:1). Add NaOH (2.5 eq).

  • Reaction: Stir at room temperature for 2 hours (monitor by TLC).

  • Workup: Wash the basic aqueous layer with diethyl ether (to remove non-acidic impurities).

  • Acidification: Acidify the aqueous layer to pH 1-2 with cold 1N HCl. The product, 2-(2-Methoxyphenyl)-2-oxoacetic acid, will precipitate or form an oil that crystallizes upon standing.

  • Purification: Recrystallize from Toluene/Hexanes or Water.

Part 4: Reaction Mechanism & Pathway Visualization

The following diagram illustrates the divergent pathways. The "Direct Acylation" route fails to yield the target efficiently, while the "Metallation" route succeeds.

SynthesisPathways Start_Anisole Anisole FC_Cond Oxalyl Chloride / AlCl3 Start_Anisole->FC_Cond Start_Bromo 2-Bromoanisole Mg_Step Mg / THF (Grignard Formation) Start_Bromo->Mg_Step Para_Prod 4-Methoxy isomer (Major Impurity) FC_Cond->Para_Prod Electronic Control (Para-directing) Grignard 2-Methoxyphenyl Magnesium Bromide Mg_Step->Grignard Oxidative Addition Oxalate Diethyl Oxalate (-78°C) Grignard->Oxalate Nucleophilic Attack Ester Intermediate Ethyl Ester Oxalate->Ester Selective Mono-addition Hydrolysis NaOH / H2O then H+ Ester->Hydrolysis Target 2-(2-Methoxyphenyl)- 2-oxoacetic acid (Target) Hydrolysis->Target Saponification

Figure 1: Comparison of synthetic routes.[2] The Grignard pathway ensures ortho-regioselectivity.

Part 5: Alternative Route (Oxidation)

For laboratories lacking inert atmosphere capabilities for Grignard chemistry, the oxidation of 2'-methoxyacetophenone is a viable alternative, though often lower yielding.

  • Reagent: Selenium Dioxide (SeO₂) in Pyridine/Water.

  • Mechanism: Riley Oxidation.

  • Note: SeO₂ is highly toxic and can produce colloidal selenium which is difficult to remove. This route is generally reserved for small-scale exploratory synthesis.

Part 6: Safety & Handling (E-E-A-T)

  • Grignard Reagents: Extremely pyrophoric in concentrated forms. Always handle under Nitrogen or Argon. Ensure all glassware is oven-dried.

  • Diethyl Oxalate: Toxic if inhaled or swallowed.[3] Hydrolyzes to oxalic acid (nephrotoxic).

  • Acid Workup: The final product is a strong organic acid. Wear appropriate PPE (gloves, goggles) to prevent skin and eye irritation (H315, H319).

References

  • Sigma-Aldrich. Product Specification: 2-(2-Methoxyphenyl)-2-oxoacetic acid (CAS 26767-06-6).Link

  • ChemicalBook. Synthesis and properties of 2'-Methoxyacetophenone (Precursor).Link

  • Organic Syntheses. General Procedure for Grignard Reaction with Oxalates. Coll. Vol. 2, p. 556. Link

  • PubChem. Compound Summary: 2-Methoxyphenylmagnesium bromide (Grignard Reagent).[4]Link

  • ChemScene. Product Data: 2-(2-Methoxyphenyl)-2-oxoacetic acid.Link

Sources

Troubleshooting & Optimization

"purification challenges of products from 2-(2-Methoxyphenyl)-2-oxoacetic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Stability Challenges

Technical Profile & Stability Overview

2-(2-Methoxyphenyl)-2-oxoacetic acid (also known as o-anisylglyoxylic acid) acts as a critical scaffold in the synthesis of indole-2,3-diones, benzofurans, and various pharmaceutical intermediates. However, its dual functionality—an


-keto group adjacent to a carboxylic acid, combined with an electron-donating methoxy substituent—creates a "perfect storm" for purification failures.
The Three Critical Instabilities

Before attempting purification, you must understand the mechanisms fighting against you.

Instability FactorMechanismTriggerResulting Impurity
Thermal Decarboxylation Loss of

driven by the electron-withdrawing keto group.
Heat (>50°C) or strong acid.2-Methoxybenzaldehyde (Liquid contaminant, distinct almond odor).
Hydrate Formation Nucleophilic attack of water on the electron-deficient keto carbonyl.Aqueous workup at neutral/acidic pH.Gem-diol adduct (Changes solubility profile, causes oiling out).
Base-Catalyzed Cannizzaro Disproportionation of the aldehyde byproduct (if present).Strong base (NaOH) during extraction.Mixture of 2-methoxybenzoic acid and 2-methoxybenzyl alcohol .

Visualizing the Challenge

The following diagram illustrates the degradation pathways that complicate purification.

degradation_pathways Start 2-(2-Methoxyphenyl)- 2-oxoacetic acid Decarb Decarboxylation (-CO2) Start->Decarb Heat / Acid Hydrate Hydration (+H2O) Start->Hydrate Aqueous Acid Aldehyde 2-Methoxybenzaldehyde (Oil impurity) Decarb->Aldehyde GemDiol Gem-diol Hydrate (Solubility Shift) Hydrate->GemDiol

Figure 1: Primary degradation pathways. Note that the aldehyde byproduct is a liquid, which frequently causes the solid product to "oil out" during crystallization.

Troubleshooting Guides (Q&A)

Scenario A: The "Oiling Out" Phenomenon

User Question: "I attempted to recrystallize the crude solid from ethyl acetate/hexane, but instead of crystals, a yellow oil separated at the bottom. Cooling it further just made the oil more viscous."

Root Cause: This is the most common issue with


-keto acids. It usually indicates the presence of 2-methoxybenzaldehyde  (from decarboxylation) acting as a solvent, or the formation of a "melt" because the crystallization temperature exceeded the melting point of the solvated product.

Corrective Protocol:

  • Check Purity: Run a TLC.[1] If you see a spot with high

    
     (aldehyde) and a strong almond smell, you must remove the aldehyde first.
    
    • Action: Wash the crude solid with cold hexanes or pentane before attempting recrystallization. The aldehyde is soluble in alkanes; the acid is not.

  • The "Cloud Point" Method:

    • Dissolve the oil in the minimum amount of warm (not hot) Ethyl Acetate (approx. 40°C).

    • Add Hexane dropwise until a persistent cloudiness appears.[1]

    • Add a seed crystal immediately. If you lack seeds, scratch the glass wall with a rod.

    • Critical Step: Do not cool to 0°C immediately. Let it sit at room temperature for 2 hours. Rapid cooling traps impurities in the oil phase.

Scenario B: Emulsions During Extraction

User Question: "During the acid-base extraction, the interface between the organic layer (DCM) and the aqueous layer became a thick, inseparable rag layer."

Root Cause: The 2-methoxy group creates a surfactant effect when the molecule is partially ionized. Additionally, if the pH is close to the pKa (approx 2.5–3.5 for


-keto acids), the molecule exists in equilibrium between ionized and neutral states, stabilizing emulsions.

Corrective Protocol:

  • The "Salting Out" Breaker: Add solid NaCl directly to the separatory funnel until the aqueous layer is saturated. This increases the ionic strength and forces the organic material out of the water phase.

  • pH Swing:

    • If extracting into base: Ensure pH > 10.

    • If extracting out of base: Acidify to pH < 1. Rapid acidification prevents the "half-protonated" state that stabilizes foams.

  • Solvent Swap: Avoid DCM if possible. Use Ethyl Acetate or MTBE (Methyl tert-butyl ether). Ethers often break emulsions better than chlorinated solvents for this specific scaffold.

Scenario C: Chromatographic Tailing

User Question: "I'm trying to purify via column chromatography. The product streaks from the baseline to the solvent front, contaminating everything."

Root Cause: The carboxylic acid moiety interacts strongly with the silanols on the silica gel surface. Furthermore, silica is slightly acidic, which can catalyze the hydrate formation or decarboxylation on the column.

Corrective Protocol:

  • Acid Doping: You must dope your mobile phase with 0.5% to 1% Acetic Acid or Formic Acid . This suppresses the ionization of the carboxylic acid, keeping it in the neutral (less polar) form and sharpening the peak.

  • Reverse Phase: If normal phase fails, switch to C18 reverse phase (Water/Acetonitrile with 0.1% TFA).

    
    -keto acids behave much better on reverse phase due to reduced hydrogen bonding interactions with the stationary phase.
    

Optimized Purification Workflows

Workflow 1: The "Cold-Acid" Extraction (Recommended)

Use this for crude reaction mixtures to avoid thermal degradation.

  • Quench: Pour reaction mixture into ice-water .

  • Basify: Adjust pH to 10–11 using cold 1M NaOH.

    • Why? The product enters the aqueous phase as the carboxylate salt. Impurities (aldehydes) remain in the organic phase.

  • Wash: Extract the aqueous layer twice with MTBE (discard organics).

    • Why? Removes the decarboxylated aldehyde byproduct.

  • Acidify: Cool the aqueous layer to 0–5°C. Slowly add 2M HCl to pH 1.

    • Caution: Vigorous bubbling (

      
      ) may occur if carbonate bases were used.
      
  • Extract: Extract three times with Ethyl Acetate .

  • Dry & Concentrate: Dry over

    
     (magnesium sulfate can sometimes coordinate with the keto-acid). Evaporate solvent at <40°C .
    
Workflow 2: Crystallization Decision Tree

purification_tree Start Crude Solid Check Smell Almonds? (Aldehyde present) Start->Check Wash Triturate with Cold Hexane Check->Wash Yes Solvent Dissolve in Min. Warm EtOAc Check->Solvent No Wash->Solvent AntiSolvent Add Hexane to Cloud Point Solvent->AntiSolvent Oil Oiling Out? AntiSolvent->Oil Seed Add Seed Crystal Wait 2 hrs at RT Oil->Seed No Reheat Reheat to dissolve Add 5% MeOH Oil->Reheat Yes

Figure 2: Logic flow for crystallization.[1] The "Almond Smell" test is a rapid sensory check for decarboxylation.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • BenchChem Technical Support. (2025). Minimizing degradation of alpha-Ketoisocaproic acid during extraction. Link (Analogous handling of

    
    -keto acids).
    
  • Royal Society of Chemistry. (2020). Mechanism of oxidative decarboxylation of α-keto acids. Link

  • ChemScene. (2024). Product Data: 2-(2-Methoxyphenyl)-2-oxoacetic acid.[2] Link

  • Sigma-Aldrich. (2024). 2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid Properties and Handling. Link

Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) before handling 2-(2-Methoxyphenyl)-2-oxoacetic acid.

Sources

"decarboxylation issues with 2-(2-Methoxyphenyl)-2-oxoacetic acid at high temperatures"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-(2-Methoxyphenyl)-2-oxoacetic acid. As Senior Application Scientists, we have compiled this resource to address common challenges, particularly those related to thermal stability and decarboxylation at elevated temperatures. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.

Troubleshooting Guide: High-Temperature Reactions

This section addresses specific issues you may encounter when subjecting 2-(2-methoxyphenyl)-2-oxoacetic acid to high temperatures.

Issue 1: Low or No Yield of Expected Product, with Significant Gas Evolution

Question: I am attempting a high-temperature reaction with 2-(2-methoxyphenyl)-2-oxoacetic acid, but my yield is extremely low, and I observe vigorous gas bubbling. What is happening?

Probable Cause: You are likely observing the thermal decarboxylation of the α-keto acid. At elevated temperatures, the carboxylic acid group is lost as carbon dioxide (CO₂). The α-keto group makes the carboxyl group particularly susceptible to elimination upon heating.[1] The primary product of this decarboxylation would be 2-methoxyphenylacetaldehyde, which itself may be unstable under the reaction conditions.

Suggested Solutions:

  • Temperature Optimization: The most critical parameter is temperature. Systematically lower the reaction temperature in 10-15 °C increments to find the threshold where your desired reaction proceeds efficiently without significant decarboxylation. Many decarboxylation reactions require heating, and finding the optimal thermal window is crucial.[1][2]

  • Solvent Selection: The choice of solvent can influence reaction rates. Polar solvents may stabilize charged intermediates, potentially affecting the decarboxylation pathway.[3] Experiment with a range of solvents with varying polarities (e.g., toluene, dioxane, DMF, DMSO) to see if you can find one that favors your desired reaction over decarboxylation. For instance, some oxidative decarboxylation reactions are highly dependent on the solvent, with DMSO being more effective than others like MeCN or H₂O.[4]

  • Catalyst Introduction: Investigate if your desired transformation can be achieved using a catalyst at a lower temperature. For example, various metal-catalyzed reactions can promote transformations of arylacetic acids under milder conditions than thermal routes.[4] Similarly, photoredox catalysis can enable decarboxylation and other transformations under visible light at or near room temperature, completely avoiding the high-temperature issue.[5][6]

Issue 2: Formation of an Unexpected Symmetrical Ketone Byproduct

Question: My reaction is producing a significant amount of a high-molecular-weight byproduct that my analysis suggests is 1,3-bis(2-methoxyphenyl)propan-2-one. Where is this coming from?

Probable Cause: This is a classic indicator of ketonic decarboxylation.[7] This process involves the reaction of two molecules of the carboxylic acid to form a symmetrical ketone, with the loss of one molecule of CO₂ and one molecule of water. While often requiring a catalyst, it can occur at high temperatures. The proposed mechanism involves the nucleophilic attack of an enol or carbanion intermediate (formed from one molecule after initial decarboxylation) onto the carbonyl group of a second molecule of the acid.

Suggested Solutions:

  • Strict Anhydrous Conditions: Since water is a byproduct of ketonic decarboxylation, ensuring your reaction is completely dry can help suppress this pathway. Use oven-dried glassware and anhydrous solvents.

  • Avoid Basic Conditions: Bases are known to promote ketonic decarboxylation.[7] If your reaction conditions are basic, this side reaction is highly probable. If possible, switch to neutral or acidic conditions.

  • Use a Large Excess of a Reagent: If your protocol involves another reagent, using it in large excess can statistically disfavor the bimolecular reaction between two molecules of the starting material.

Experimental Protocols & Data

Protocol 1: Monitoring Decarboxylation by HPLC

This protocol allows for the quantitative analysis of the starting material and the primary decarboxylation product, 2-methoxyphenylacetic acid (the likely product if the intermediate aldehyde is oxidized).

  • Sample Preparation: At timed intervals, withdraw an aliquot (e.g., 50 µL) from your reaction mixture. Immediately quench it in a known volume of cold solvent (e.g., 950 µL of acetonitrile/water) to stop the reaction.

  • Standard Preparation: Prepare standard solutions of known concentrations for both 2-(2-methoxyphenyl)-2-oxoacetic acid and its potential final decarboxylation product, 2-methoxyphenylacetic acid, in the same solvent as your quenched samples.[8]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where both compounds have reasonable absorbance (e.g., 254 nm or 275 nm).

  • Analysis: Inject the standards to create a calibration curve. Inject the quenched reaction samples. Quantify the disappearance of the starting material and the appearance of the product over time.

Table 1: Influence of Temperature on Decarboxylation Rate (Hypothetical Data)
Temperature (°C)Half-life of Starting Material (hours)Yield of 2-methoxyphenylacetic acid after 6h (%)
10024.5< 5
1208.225
1402.178
1600.4>95 (with potential byproduct formation)

This table illustrates how a systematic study can pinpoint the optimal temperature range for your reaction, balancing reaction rate against unwanted degradation.

Visualizing the Chemistry

Diagram 1: Key Thermal Degradation Pathways

The following diagram illustrates the primary decarboxylation pathway leading to an aldehyde and the bimolecular pathway leading to a symmetrical ketone.

DecarboxylationPathways start 2-(2-Methoxyphenyl)-2-oxoacetic Acid intermediate 2-Methoxyphenylacetaldehyde start->intermediate High Temp - CO₂ product1 Further Products (e.g., 2-Methoxyphenylacetic acid via oxidation) intermediate->product1 [O] or further reaction start2 2 x 2-(2-Methoxyphenyl)-2-oxoacetic Acid product2 1,3-bis(2-methoxyphenyl)propan-2-one start2->product2 High Temp - CO₂ - H₂O

Caption: Potential thermal degradation pathways for 2-(2-methoxyphenyl)-2-oxoacetic acid.

Diagram 2: Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and solve decarboxylation-related issues.

TroubleshootingWorkflow decision decision start Problem: Low Yield & Gas Evolution check_temp Is reaction temp > 100°C? start->check_temp lower_temp Action: Systematically reduce temperature check_temp->lower_temp Yes check_byproducts Analyze crude reaction by LC-MS / GC-MS lower_temp->check_byproducts is_ketone Symmetrical ketone detected? check_byproducts->is_ketone ketonic_decarboxylation Cause: Ketonic Decarboxylation is_ketone->ketonic_decarboxylation Yes simple_decarboxylation Cause: Simple Decarboxylation is_ketone->simple_decarboxylation No solution_ketonic Solution: 1. Use anhydrous conditions 2. Avoid base ketonic_decarboxylation->solution_ketonic solution_simple Solution: 1. Optimize Temp/Solvent 2. Consider catalytic method simple_decarboxylation->solution_simple end Problem Resolved solution_ketonic->end solution_simple->end

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Alternative Keto Acids for the Synthesis of Specific Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indispensable Role of Heterocycles and the Quest for Synthetic Efficiency

Heterocyclic compounds form the bedrock of medicinal chemistry and drug discovery. Their unique three-dimensional structures and diverse electronic properties enable them to interact with biological targets with high specificity and affinity, making them privileged scaffolds in the design of novel therapeutics. The synthesis of these vital molecular frameworks often relies on the versatile reactivity of keto acids and their derivatives. Traditionally, specific classes of keto acids have been the go-to synthons for constructing particular heterocyclic rings. For instance, 1,2-dicarbonyl compounds are the classical precursors for quinoxalines, while β-dicarbonyl compounds are staples in the synthesis of pyrazoles.

However, the ever-present drive for greener, more efficient, and diverse synthetic methodologies has spurred the exploration of alternative keto acid precursors. These alternatives can offer numerous advantages, including milder reaction conditions, improved yields, greater substrate scope, and the avoidance of hazardous reagents. This guide provides an in-depth, objective comparison of the performance of these alternative keto acids against their traditional counterparts in the synthesis of several key heterocyclic systems: quinoxalines, benzimidazoles, pyrazoles, and thiazoles. We will delve into the causality behind experimental choices, present supporting experimental data, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Quinoxalines: Beyond 1,2-Diketones with α-Hydroxyketones

Quinoxalines are a critical class of nitrogen-containing heterocycles with a wide range of biological activities, including anticancer and antimicrobial properties. The classical and most robust method for their synthesis is the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. While effective, the availability and stability of some 1,2-diketones can be limiting. α-Hydroxyketones have emerged as a powerful and versatile alternative, offering a more streamlined, one-pot approach.[1]

The Underlying Chemistry: In Situ Oxidation

The use of α-hydroxyketones circumvents the need to handle potentially unstable 1,2-diketones directly. The synthetic strategy relies on the in situ oxidation of the α-hydroxyketone to the corresponding 1,2-dicarbonyl compound, which then readily condenses with the o-phenylenediamine. This tandem oxidation-condensation approach simplifies the experimental procedure and often leads to high yields of the desired quinoxaline product.[1]

A variety of oxidizing agents and catalytic systems have been developed to facilitate this transformation, with a notable trend towards greener and more sustainable methods.

Comparative Performance Data

The following table provides a comparative overview of the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine using the traditional precursor, benzil (a 1,2-diketone), and the alternative, benzoin (an α-hydroxyketone), under various catalytic conditions.

PrecursorCatalyst/OxidantSolventTemperature (°C)Time (h)Yield (%)Reference
BenzilAcetic AcidEthanolReflux2-4>90[2]
BenzilSulfated PolyborateSolvent-free1000.1798[3]
BenzoinI₂ (20 mol%) / DMSODMSO801299[4]
BenzoinL-Proline (20 mol%)WaterReflux1285-95[2][5]
BenzoinSulfated PolyborateSolvent-free1000.3396[3]
BenzoinTBHPEthanolReflux293[4]

Analysis: The data clearly demonstrates that α-hydroxyketones can be excellent alternatives to 1,2-diketones, often providing comparable or even superior yields. The use of green catalysts like L-proline in water or solvent-free conditions with sulfated polyborate highlights the environmental advantages of these alternative methods. The iodine-catalyzed system in DMSO also offers exceptional yields.[2][3][4][5]

Experimental Protocols
  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and benzil (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain pure 2,3-diphenylquinoxaline.

  • To a suspension of o-phenylenediamine (1 mmol) and benzoin (1 mmol) in water (5 mL), add L-proline (20 mol%).[2]

  • Reflux the reaction mixture for 12 hours, monitoring by TLC.[2]

  • Upon completion, cool the reaction to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with water and recrystallize from methanol to afford the pure quinoxaline derivative.[2]

Reaction Mechanism and Workflow

The synthesis of quinoxalines from α-hydroxyketones proceeds through a tandem oxidation-condensation mechanism.

quinoxaline_synthesis cluster_oxidation Step 1: In Situ Oxidation cluster_condensation Step 2: Condensation cluster_workflow Experimental Workflow A α-Hydroxyketone B 1,2-Diketone A->B [Oxidant] D Quinoxaline B->D C o-Phenylenediamine C->D E Mix Reactants & Catalyst F Heat/Irradiate E->F G Precipitation F->G H Filtration & Purification G->H

Caption: Tandem oxidation-condensation for quinoxaline synthesis.

Benzimidazoles: β-Keto Esters as Efficient Precursors

Benzimidazoles are another paramount heterocyclic scaffold found in numerous pharmaceuticals, including proton pump inhibitors and anthelmintics. The traditional synthesis often involves the condensation of o-phenylenediamines with carboxylic acids or aldehydes, which can require harsh conditions or the use of strong acids.[6] β-Keto esters have emerged as a milder and highly efficient alternative for the synthesis of 2-substituted benzimidazoles.[7][8]

The Advantage of β-Keto Esters

The reaction of o-phenylenediamines with β-keto esters offers a facile route to 2-substituted benzimidazoles under relatively mild conditions. The ester group provides a good leaving group during the cyclization step, and the reaction can often be promoted by a variety of catalysts, including environmentally benign options.[9]

Comparative Catalyst Performance

The choice of catalyst can significantly impact the efficiency of benzimidazole synthesis from o-phenylenediamine and a β-keto ester. The following table compares the performance of various catalysts for this transformation.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NoneRefluxing EthanolReflux12Moderate[10]
α-ChymotrypsinPhosphate Buffer3724Good to Excellent[9]
Cobalt (II) AcetylacetoneMethanolRoom Temp0.5-190-98[11]
Nano-Fe₂O₃Solvent-free800.5-185-95[9]
Al₂O₃/CuI/PANI nanocompositeEthanolReflux1-2Excellent[9]

Analysis: The data highlights the significant rate acceleration and yield improvement achieved with the use of catalysts. Notably, green and efficient options such as biocatalysts (α-chymotrypsin) and various nanocatalysts provide excellent results under mild conditions, making the β-keto ester route a highly attractive and sustainable alternative.[9][10][11]

Experimental Protocol
  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and ethyl acetoacetate (1.1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of a chosen catalyst (e.g., 5 mol% cobalt (II) acetylacetone).

  • Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 30-60 minutes).[11]

  • Upon completion, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water).

Reaction Mechanism

The formation of benzimidazoles from β-keto esters proceeds through a condensation-cyclization-elimination sequence.

benzimidazole_synthesis cluster_mechanism Reaction Mechanism cluster_workflow Synthetic Workflow A o-Phenylenediamine + β-Keto Ester B Enamine Intermediate A->B C Cyclization B->C D Elimination of EtOH C->D E Tautomerization D->E F Benzimidazole E->F G Combine Reactants & Catalyst H Stir at RT or Heat G->H I Work-up & Extraction H->I J Purification I->J

Caption: Mechanism for benzimidazole synthesis from β-keto esters.

Pyrazoles: The Versatility of β-Keto Esters in Knorr Synthesis

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, and they are prevalent in a wide range of pharmaceuticals, including anti-inflammatory and analgesic drugs. The Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry, traditionally involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[12] β-Keto esters are a particularly versatile class of 1,3-dicarbonyls for this reaction, offering a reliable and high-yielding route to pyrazolones, which are tautomers of pyrazoles.[12]

β-Keto Esters vs. β-Diketones

While both β-diketones and β-keto esters are effective in the Knorr synthesis, β-keto esters offer the advantage of producing pyrazolones, which can be valuable synthetic intermediates in their own right. The reaction of a β-keto ester with a hydrazine first forms a hydrazone at the ketone carbonyl, followed by an intramolecular nucleophilic attack of the second nitrogen atom on the ester carbonyl, leading to cyclization.[12]

Comparative Performance and Modern Methodologies

The Knorr pyrazole synthesis is amenable to modern synthetic techniques that enhance its efficiency and greenness. Microwave-assisted synthesis, in particular, has been shown to dramatically reduce reaction times and improve yields.[13][14]

| Precursor | Hydrazine | Method | Solvent | Time | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Ethyl Acetoacetate | Hydrazine Hydrate | Conventional | Ethanol | 2-4 h | 70-80 |[12] | | Ethyl Benzoylacetate | Hydrazine Hydrate | Conventional | 1-Propanol | 1 h | 79 |[12] | | Ethyl Acetoacetate | Phenylhydrazine | Microwave | Acetic Acid | 2-10 min | 65-89 |[15] | | Norpregnene β-ketoester | Phenylhydrazine HCl | Microwave | Acetic Acid | 20 min | 85 |[13] |

Analysis: The data illustrates the high efficiency of the Knorr synthesis using β-keto esters. The application of microwave irradiation significantly accelerates the reaction, making it a highly attractive method for rapid library synthesis. The yields are consistently high across various substrates.[12][13][15]

Experimental Protocols
  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[12]

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[12]

  • Add a stir bar and place the vial on a hot plate with stirring.

  • Heat the reaction mixture to approximately 100°C.

  • After 1 hour, monitor the reaction progress by TLC.

  • Once the reaction is complete, add water (10 mL) to the hot, stirring reaction mixture to precipitate the product.[12]

  • Isolate the solid product by vacuum filtration, wash with cold water, and dry.

  • In a microwave-safe reaction vessel, combine ethyl acetoacetate (1.0 mmol) and phenylhydrazine (1.0 mmol).

  • Add a catalytic amount of acetic acid (1-2 drops).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 120-150°C for 2-10 minutes.[15]

  • After irradiation, cool the vessel to room temperature.

  • The crude product can often be purified by direct recrystallization from ethanol.

Knorr Pyrazole Synthesis Mechanism

The Knorr synthesis of pyrazolones from β-keto esters is a well-established and predictable reaction.

knorr_pyrazole_synthesis cluster_mechanism Knorr Pyrazole Synthesis Mechanism cluster_workflow Synthetic Workflow A β-Keto Ester + Hydrazine B Hydrazone Formation A->B C Intramolecular Cyclization B->C D Elimination of EtOH C->D E Pyrazolone D->E F Combine Reactants G Heat (Conventional or Microwave) F->G H Precipitation/Work-up G->H I Purification H->I

Caption: Mechanism of the Knorr pyrazole synthesis.

Thiazoles: β-Keto Esters as Alternatives in Hantzsch Synthesis

Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen, and they are key components of many biologically active molecules, including vitamin B1. The Hantzsch thiazole synthesis is the most common method for their preparation, traditionally involving the reaction of an α-haloketone with a thioamide. The use of α-haloketones, however, can be problematic due to their lachrymatory and toxic nature. β-Keto esters provide a safer and more convenient alternative through a one-pot α-halogenation and subsequent cyclization.[16][17]

One-Pot Halogenation and Cyclization

The use of β-keto esters in thiazole synthesis involves an initial in situ α-halogenation, typically with an N-halosuccinimide (NXS), followed by the addition of a thioamide or thiourea, which then undergoes the classical Hantzsch cyclization. This one-pot approach avoids the isolation of the hazardous α-haloketone intermediate.[16][17]

Comparative Data and Methodologies

The one-pot synthesis of 2-aminothiazoles from β-keto esters has been shown to be highly efficient, particularly when using green brominating agents in aqueous media.

β-Keto EsterHalogenating AgentThio-componentCatalyst/BaseSolventYield (%)Reference
Ethyl AcetoacetateNBSThioureaβ-CyclodextrinWaterHigh[16]
Ethyl BenzoylacetateTribromoisocyanuric AcidThioureaDABCOWater85-95[16][17]
Various β-Keto EstersNBSThiobenzamide2-hydroxypropyl-β-cyclodextrinWater/AcetoneGood[18]

Analysis: The data indicates that β-keto esters are excellent substrates for the one-pot synthesis of thiazoles, with high yields achievable under environmentally friendly conditions. The use of supramolecular catalysts like β-cyclodextrin in water further enhances the green credentials of this methodology.[16][17][18]

Experimental Protocol
  • In a round-bottom flask, dissolve ethyl benzoylacetate (1.0 mmol) in a suitable solvent system (e.g., water/acetone).

  • Add tribromoisocyanuric acid (0.33 mmol) portion-wise to the stirred solution at room temperature to effect the α-bromination.[17]

  • After the bromination is complete (monitored by TLC), add thiourea (1.2 mmol) and DABCO (1.2 mmol).[17]

  • Stir the reaction mixture at room temperature until the reaction is complete.

  • The product can be isolated by filtration or extraction with an organic solvent.

  • Purify the crude product by recrystallization.

Reaction Pathway

The synthesis of thiazoles from β-keto esters follows a sequential halogenation and Hantzsch cyclization pathway.

hantzsch_thiazole_synthesis cluster_mechanism Reaction Pathway cluster_workflow One-Pot Workflow A β-Keto Ester B α-Halo-β-keto Ester A->B Halogenating Agent D Thiazole B->D C Thioamide/Thiourea C->D E α-Halogenation F Add Thio-component E->F G Cyclization F->G H Isolation & Purification G->H

Caption: One-pot Hantzsch thiazole synthesis from β-keto esters.

Conclusion: Embracing Alternatives for a More Efficient and Sustainable Future

The exploration of alternative keto acids in heterocyclic synthesis is not merely an academic exercise but a critical step towards developing more efficient, versatile, and sustainable chemical processes. As we have demonstrated, α-hydroxyketones, β-keto esters, and other keto acid derivatives can serve as excellent, and often superior, alternatives to their traditional counterparts. They enable milder reaction conditions, facilitate one-pot procedures, and open avenues for the application of green catalysts and solvents.

For researchers, scientists, and drug development professionals, the adoption of these alternative synthons can lead to significant improvements in synthetic efficiency and a reduction in the environmental footprint of their research. The protocols and comparative data presented in this guide are intended to serve as a valuable resource for navigating the expanding landscape of heterocyclic synthesis and making informed decisions that align with the principles of modern, sustainable chemistry.

References

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A Senior Application Scientist's Guide to Purity Assessment of Compounds Derived from 2-(2-Methoxyphenyl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Purity in Drug Discovery

This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of compounds synthesized from 2-(2-Methoxyphenyl)-2-oxoacetic acid. We will move beyond mere procedural descriptions to explore the underlying principles and the rationale behind choosing one method over another, offering field-proven insights to ensure the integrity of your research.

Understanding the Analyte: Chemical Context

Compounds derived from 2-(2-Methoxyphenyl)-2-oxoacetic acid often retain key structural features: an aromatic ring, a methoxy group, and a keto-acid or derivative moiety. These features—a combination of polar (carbonyl, carboxyl) and non-polar (aromatic ring) groups—dictate their analytical behavior and inform our choice of methodology. Potential impurities may include the starting material itself, related aromatic keto acids, or byproducts from condensation or cyclization reactions.[1]

Comparative Analysis of Core Purity Assessment Techniques

The robust validation of a compound's purity is not achieved by a single technique but by the convergent evidence from orthogonal methods. Each method provides a unique lens through which to view the sample's composition.

Technique Principle Information Obtained Strengths Limitations
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity (% area), presence of non-volatile impurities.High precision, widely available, robust for routine analysis.Requires a chromophore, may not resolve all co-eluting impurities.
qNMR Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Absolute purity (%), structural confirmation, identification of impurities.Primary analytical method, non-destructive, provides structural information.[2][3]Lower sensitivity than MS, requires pure internal standard, complex mixtures can be challenging to interpret.[4]
LC-MS Combines HPLC separation with mass-based detection.Molecular weight confirmation, impurity identification, trace-level quantification.High sensitivity and selectivity, provides structural data via fragmentation.[5][6]Ionization efficiency varies between compounds, complex instrumentation.[7]
Elemental Analysis Combustion of the sample to convert elements into simple gases for measurement.Elemental composition (%C, %H, %N, etc.), confirmation of empirical formula.Confirms bulk sample purity, insensitive to solvent impurities that don't contain C, H, N.[8][9]Requires several milligrams of sample, does not detect isomeric impurities.[3]

Workflow for Purity Assessment of a Novel Compound

The following diagram illustrates a logical workflow for the comprehensive purity assessment of a newly synthesized compound.

Purity_Assessment_Workflow cluster_0 Initial Screening & Confirmation cluster_1 Quantitative Purity Determination cluster_2 Final Validation Synthesis Synthesized Compound TLC Thin-Layer Chromatography (TLC) (Quick Purity Check) Synthesis->TLC Initial check LCMS LC-MS Analysis Synthesis->LCMS Confirm MW & initial purity NMR_Qual Qualitative ¹H NMR LCMS->NMR_Qual Structural confirmation HPLC HPLC-UV (>95% Purity?) NMR_Qual->HPLC Proceed if structure is correct qNMR Quantitative NMR (qNMR) (Absolute Purity) HPLC->qNMR If purity >95% Repurify Repurify Sample HPLC->Repurify If purity <95% EA Elemental Analysis (Confirmatory) qNMR->EA Orthogonal confirmation Final_Purity Purity Confirmed (>95%) EA->Final_Purity Repurify->TLC Re-assess after purification

Caption: A typical workflow for assessing the purity of a novel synthesized compound.

Experimental Methodologies & Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

Causality Behind Choices: HPLC is the workhorse for determining the purity of small organic molecules. For derivatives of 2-(2-Methoxyphenyl)-2-oxoacetic acid, which possess strong UV-absorbing aromatic rings, UV detection is ideal. A reversed-phase C18 column is chosen for its versatility in separating compounds of moderate polarity. The mobile phase, a gradient of water and acetonitrile with a small amount of acid (formic or trifluoroacetic acid), ensures good peak shape for the acidic analytes by suppressing the ionization of carboxyl groups.

Protocol: HPLC-UV Purity Analysis

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized compound.

    • Dissolve the sample in 1.0 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Vortex until fully dissolved. If necessary, use an ultrasonic bath.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-17 min: 5% to 95% B

      • 17-20 min: 95% B

      • 20-21 min: 95% to 5% B

      • 21-25 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: UV Diode Array Detector (DAD) at 254 nm and 280 nm.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percentage method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Trustworthiness: For a self-validating system, the analysis should be run alongside a blank (injection of solvent) to identify any system peaks. The purity threshold for compounds intended for biological screening is typically ≥95%.[10]

Quantitative NMR (qNMR) Spectroscopy

Causality Behind Choices: While standard NMR confirms structure, qNMR provides an absolute measure of purity without needing a reference standard of the compound itself.[3][11] The method relies on comparing the integral of a specific proton signal from the analyte with the integral of a known signal from a certified internal standard of high purity (e.g., maleic acid, dimethyl sulfone). The key to accurate qNMR is ensuring full relaxation of all protons being measured, which is achieved by using a long relaxation delay (D1).

Protocol: Absolute Purity Determination by ¹H qNMR

  • Sample and Standard Preparation:

    • Accurately weigh ~5-10 mg of the synthesized compound into a vial. Record the weight precisely.

    • Accurately weigh ~5-10 mg of a certified internal standard (e.g., maleic acid) into the same vial. Record the weight precisely.

    • Add a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆) to the vial.

    • Ensure complete dissolution by vortexing or sonication.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: Bruker AVANCE 400 MHz or higher.

    • Experiment: Standard 1D proton experiment (e.g., Bruker's 'zg30').

    • Key Parameters for Quantification:

      • Relaxation Delay (D1): ≥ 5 times the longest T1 relaxation time of the protons of interest (a D1 of 30 seconds is generally a safe starting point).

      • Pulse Angle: 30° or 90° (ensure consistency).

      • Scans: 16-64 scans to achieve a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Process the spectrum with phasing and baseline correction.

    • Integrate a well-resolved proton signal from your compound (analyte) that does not overlap with other signals. Note the number of protons it represents (N_analyte).

    • Integrate the known proton signal from the internal standard (IS). Note the number of protons it represents (N_IS).

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

      • Where: I = Integral value, N = Number of protons, MW = Molecular Weight, m = mass, Purity_IS = Purity of the internal standard (e.g., 99.9%).

Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality Behind Choices: LC-MS is unparalleled for its sensitivity and specificity in identifying impurities, even those co-eluting with the main peak in HPLC-UV.[7][12] High-resolution mass spectrometry (HRMS), often using a Time-of-Flight (TOF) or Orbitrap analyzer, provides a highly accurate mass measurement, allowing for the confident determination of the elemental composition of the parent compound and any detected impurities.[5][13]

Protocol: Impurity Identification by LC-HRMS

  • Sample Preparation:

    • Prepare the sample as described in the HPLC-UV protocol, but dilute the final solution 10-fold with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Instrumentation and Conditions:

    • LC System: Same as HPLC-UV.

    • MS System: Agilent 6545 Q-TOF, Thermo Fisher Q Exactive, or equivalent.

    • Ionization Source: Electrospray Ionization (ESI), run in both positive and negative modes in separate runs to maximize detection of different compound types.

    • Mass Range: 100-1000 m/z.

    • Data Acquisition: Acquire full scan data. If necessary, perform a second run with data-dependent fragmentation (MS/MS) to obtain structural information on impurities.

  • Data Analysis:

    • Extract the ion chromatogram for the theoretical exact mass of your target compound.

    • Examine the total ion chromatogram for other peaks.

    • For each impurity peak, determine its accurate mass from the mass spectrum.

    • Use the accurate mass to predict possible elemental formulas. Combine this with knowledge of the reaction chemistry to propose impurity structures. For example, an impurity with a mass of 180.16 Da higher than the starting material might suggest a dimerization product.

Elemental Analysis (EA)

Causality Behind Choices: Elemental analysis provides fundamental proof of a compound's elemental composition. It is a bulk analysis technique that is insensitive to things like residual solvent that might not be visible by NMR or MS but can affect the sample's true mass.[8] For publication in many chemistry journals, EA data that falls within ±0.4% of the calculated values is a mandatory requirement to establish purity.[14][15]

Protocol: Sample Submission for Elemental Analysis

  • Sample Preparation:

    • The sample must be thoroughly dried to remove all residual solvents. This is critical. Drying under high vacuum for several hours, often with gentle heating, is standard practice.

    • Provide 3-5 mg of the finely ground, homogenous, and dried sample in a clean, clearly labeled vial.

  • Information to Provide to the Analytical Service:

    • The theoretical molecular formula of the compound.

    • The calculated percentage of Carbon, Hydrogen, and Nitrogen (and any other relevant elements like Sulfur or Halogens).

    • A high-resolution mass spectrum or other data supporting the proposed formula.

  • Interpreting the Results:

    • The service will provide the experimentally determined %C, %H, and %N.

    • Compare these values to the theoretical percentages. A deviation of ≤0.4% for each element is generally considered evidence of high purity.

Method Selection Logic

The choice of analytical methods depends on the stage of research and the intended use of the compound.

Method_Selection cluster_0 Research Stage cluster_1 Recommended Purity Analysis Early_Discovery Early Discovery (SAR Screening) Analysis_Early • LC-MS (MW confirmation) • ¹H NMR (Structure) • HPLC-UV (>95% Purity) Early_Discovery->Analysis_Early Requires Lead_Opt Lead Optimization Analysis_Lead • All Early Stage methods • qNMR (Absolute Purity) Lead_Opt->Analysis_Lead Requires Preclinical Preclinical Candidate Analysis_Preclinical • All Lead Opt methods • Elemental Analysis • Full impurity profiling Preclinical->Analysis_Preclinical Requires

Caption: Recommended purity analysis methods based on the drug discovery stage.

Conclusion

References

  • Shablykin, O. V., et al. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank, 2022(1), M1315. [Link]

  • PubChem. (n.d.). 2-Methoxyphenylacetic acid. National Center for Biotechnology Information. [Link]

  • Sterling Pharma Solutions. (2025). High-resolution mass spectrometry for impurity profiling. [Link]

  • Hrobárik, P., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 8(2), 439-443. [Link]

  • Dona, A. C., et al. (2016). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 6(3), 24. [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. [Link]

  • Kawai, Y., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(16), 2125-2130. [Link]

  • Li, T., et al. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Molecules, 23(1), 151. [Link]

  • Scribd. (n.d.). Derivatives in HPLC Analysis Techniques. [Link]

  • Daly, A. M., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(6), 746-753. [Link]

  • Khuhawar, M. Y., et al. (2014). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. Journal of Liquid Chromatography & Related Technologies, 37(14), 2029-2041. [Link]

  • Giordano, A., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 7, 72. [Link]

  • Görög, S. (2007). Mass spectrometry in impurity profiling. In Identification and Determination of Impurities in Drugs. [Link]

  • Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, 4-allyl-2-methoxyphenyl benzyl ether, CAS Registry Number 57371-42-3. Food and Chemical Toxicology, 187, 114532. [Link]

  • Agilent Technologies. (2016). Chemical Purity Analysis. [Link]

  • Kiemle, D. J., & Pauli, G. F. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 8755-8756. [Link]

  • Infinitia Industrial Consulting. (n.d.). Elemental analysis and chemical composition. [Link]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]

  • Al-Jbouri, F. A. A., & Al-Majidi, S. M. H. (2022). Synthesis, Characterization of Heterocyclic Compounds Containing Dapsone. Egyptian Journal of Chemistry, 65(9), 45-53. [Link]

  • Daly, A. M., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(6), 746-753. [Link]

  • Sharma, S., et al. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 55(4), 47882-47889. [Link]

  • Quora. (2023). Why do we use NMR spectroscopy in purity analysis? [Link]

  • Forcisi, S., et al. (2022). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Pharmaceutics, 14(10), 2048. [Link]

  • Innovational Journals. (2021). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. International Journal of Pharmaceutical Sciences and Research, 12(3), 1-6. [Link]

  • RSSL. (n.d.). Nuclear magnetic resonance spectroscopy (NMR). [Link]

Sources

A Senior Application Scientist's Guide to Mechanistic Pathways of 2-(2-Methoxyphenyl)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and fine chemical synthesis, α-keto acids serve as exceptionally versatile synthons. Among these, 2-(2-Methoxyphenyl)-2-oxoacetic acid, with its unique electronic and steric profile conferred by the ortho-methoxy group, presents a fascinating case study in reactivity and mechanism. This guide provides a comparative analysis of the principal mechanistic pathways this molecule undergoes, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus will be on the causality behind experimental choices and the inherent logic that governs the transformation of this valuable building block.

Comparative Analysis of Key Reaction Mechanisms

The reactivity of 2-(2-methoxyphenyl)-2-oxoacetic acid is dominated by the interplay between its carboxylic acid and α-ketone functionalities. We will explore three primary reaction classes: Decarboxylation, Condensation with active methylene compounds, and Reduction of the carbonyl group.

A. Decarboxylation: A Comparative Overview of CO₂ Extrusion

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a fundamental transformation for carboxylic acids.[1] For α-keto acids, this process can be more facile than for simple carboxylic acids and can proceed through distinct mechanistic manifolds.

1. Thermal Decarboxylation

Simple thermal decarboxylation of α-keto acids is believed to proceed via the formation of an acyl anion equivalent, which is subsequently protonated. However, this is often a high-temperature process. A more common pathway, particularly in the presence of trace acid, involves the formation of an aldehyde intermediate.

  • Plausible Mechanism: The reaction is initiated by protonation of the keto-carbonyl oxygen, followed by a nucleophilic attack from the carboxylic acid's carbonyl oxygen onto the protonated ketone. This forms a cyclic intermediate which, upon rearrangement, eliminates CO₂ to yield 2-methoxybenzaldehyde.

Alternative Pathway: Oxidative Decarboxylation

A mechanistically distinct and often more efficient alternative is oxidative decarboxylation. This pathway avoids harsh thermal conditions and can be facilitated by various reagents, including electrochemical methods or chemical oxidants.[2][3] In these processes, the α-keto acid is converted into an acyl radical or cation, which is then trapped.

  • Plausible Mechanism (Electrochemical): The carboxylate is oxidized at an anode to form a carboxyl radical, which rapidly loses CO₂ to generate an acyl radical. This radical can then be further oxidized to an acyl cation or participate in subsequent radical reactions.[2] This method is particularly useful for generating acylating agents for the synthesis of complex molecules like quinazolinones.[2]

Comparative Insight: The Role of the 2-Methoxy Group

The electron-donating nature of the 2-methoxy group plays a crucial role.

  • In the thermal/acid-catalyzed pathway , the methoxy group stabilizes the positive charge buildup on the aromatic ring in the transition state, potentially accelerating the reaction compared to an unsubstituted phenylglyoxylic acid.

  • Conversely, a strongly electron-withdrawing group (e.g., a nitro group at the para-position) would destabilize this transition state, making thermal decarboxylation more difficult.

  • In oxidative pathways , the electron-donating methoxy group facilitates the initial oxidation step, making the molecule a better substrate for oxidative decarboxylation compared to electron-poor analogues.

G

B. Condensation with Active Methylene Compounds

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene compound (a molecule with a CH₂ group flanked by two electron-withdrawing groups).[4]

1. Standard Knoevenagel Condensation

In a typical Knoevenagel reaction, a base catalyst deprotonates the active methylene compound to form a stabilized carbanion. This nucleophile then attacks the carbonyl carbon. The resulting intermediate is subsequently dehydrated to yield an α,β-unsaturated product.[5]

  • Mechanism with 2-(2-Methoxyphenyl)-2-oxoacetic Acid: When reacting with an active methylene compound like malononitrile in the presence of a base (e.g., piperidine or a weak inorganic base), the reaction proceeds via nucleophilic addition to the ketone. The intermediate alkoxide then eliminates water. A crucial point of comparison arises here: will the reaction stop at the α,β-unsaturated acid, or will it undergo subsequent decarboxylation? Many Knoevenagel condensations of α-keto acids are followed by spontaneous or induced decarboxylation to yield a substituted alkene.

Comparative Alternative: Using the Corresponding Aldehyde

A common alternative synthetic strategy involves the Knoevenagel condensation of the corresponding aldehyde, 2-methoxybenzaldehyde, with the active methylene compound.

  • Comparison of Reactivity:

    • Electronic Effects: The α-keto acid is electronically more deactivated towards nucleophilic attack than the corresponding aldehyde due to the presence of the adjacent carboxyl group. However, the reaction is often driven forward by the potential for subsequent, thermodynamically favorable decarboxylation.

    • Steric Hindrance: The α-keto acid presents greater steric bulk around the carbonyl carbon compared to the aldehyde, which can slow the initial nucleophilic attack.

    • Product Outcome: Reaction with the α-keto acid offers a direct route to the decarboxylated alkene product in a single pot, whereas the reaction with the aldehyde yields the α,β-unsaturated dinitrile, which is a different chemical entity.

Table 1: Comparison of Knoevenagel Condensation Substrates

Feature2-(2-Methoxyphenyl)-2-oxoacetic Acid2-Methoxybenzaldehyde (Alternative)
Carbonyl Reactivity Lower (electronically deactivated, sterically hindered)Higher
Driving Force Subsequent decarboxylation is highly favorableFormation of a stable conjugated system
Typical Product (2-Methoxystyryl)malononitrile (after decarboxylation)(2-Methoxybenzylidene)malononitrile
Atom Economy Lower (loss of CO₂ and H₂O)Higher (loss of H₂O only)

G

C. Reduction of the α-Keto Group: Pathways to Mandelic Acid Derivatives

The reduction of the α-keto group to a secondary alcohol yields 2-hydroxy-2-(2-methoxyphenyl)acetic acid (2-methoxymandelic acid), a valuable chiral building block. The choice of reducing agent dictates the mechanism and selectivity.

1. Catalytic Hydrogenation

This method involves the use of hydrogen gas (H₂) and a heterogeneous catalyst, typically a noble metal like Palladium (Pd), Platinum (Pt), or Ruthenium (Ru) on a carbon support.[6]

  • Mechanism: The reaction occurs on the surface of the catalyst. H₂ is first adsorbed and dissociates into hydrogen atoms. The α-keto acid also adsorbs onto the surface, and the hydrogen atoms are sequentially added across the C=O double bond. This method is generally clean and avoids the use of stoichiometric metal hydride reagents.

Alternative Pathway: Metal Hydride Reduction

Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common choices for reducing ketones.

  • Mechanism: This pathway involves the nucleophilic transfer of a hydride ion (H⁻) from the boron or aluminum complex to the electrophilic carbonyl carbon. A subsequent workup with a protic solvent (e.g., water or dilute acid) protonates the resulting alkoxide to yield the alcohol.

  • Selectivity Comparison:

    • NaBH₄ is a milder reducing agent and is generally selective for aldehydes and ketones. It will not reduce the carboxylic acid group, making it an ideal choice for this specific transformation.

    • LiAlH₄ is a much stronger reducing agent and would reduce both the ketone and the carboxylic acid, leading to the corresponding diol, 2-(2-methoxyphenyl)ethane-1,2-diol. Therefore, for the selective synthesis of the mandelic acid derivative, NaBH₄ is the superior choice.

Table 2: Comparison of Reduction Methodologies

FeatureCatalytic Hydrogenation (e.g., H₂/Pd-C)Sodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reagent Type Heterogeneous CatalystStoichiometric Hydride DonorStoichiometric Hydride Donor
Mechanism Surface-mediated H-atom additionNucleophilic hydride transferNucleophilic hydride transfer
Selectivity High for C=O; can reduce other groups under forcing conditionsExcellent for C=O over COOHNon-selective; reduces both C=O and COOH
Workup Simple filtration of catalystAqueous quench/workupCareful aqueous quench/workup (highly reactive)
Safety/Operational Requires H₂ gas handling (pressure)Bench-stable, easy to handleHighly reactive with protic solvents

Experimental Protocols

Protocol 1: Oxidative Decarboxylation for Quinazolinone Synthesis[2]

This protocol is adapted from a general electrochemical method for the synthesis of 2-aryl quinazolinones.

  • Setup: In an undivided electrochemical cell equipped with a graphite plate anode and a platinum plate cathode, add 2-aminobenzamide (1.0 mmol), 2-(2-methoxyphenyl)-2-oxoacetic acid (1.2 mmol), and NH₄I (2.0 mmol).

  • Solvent: Add acetonitrile (MeCN, 10 mL) as the solvent.

  • Electrolysis: Stir the mixture and apply a constant current of 20 mA.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, evaporate the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to isolate the 2-(2-methoxyphenyl)quinazolin-4(3H)-one.

Protocol 2: Base-Catalyzed Knoevenagel-Type Condensation

This is a generalized protocol for the condensation with malononitrile.

  • Reactant Mixture: To a round-bottom flask, add 2-(2-methoxyphenyl)-2-oxoacetic acid (5.0 mmol), malononitrile (5.0 mmol), and toluene (20 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.5 mmol).

  • Reaction: Equip the flask with a Dean-Stark apparatus to remove water. Heat the mixture to reflux.

  • Monitoring: Monitor the reaction for the evolution of CO₂ (bubbling) and by TLC.

  • Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Wash the organic layer with dilute HCl, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 3: Selective Reduction with Sodium Borohydride
  • Dissolution: Dissolve 2-(2-methoxyphenyl)-2-oxoacetic acid (10 mmol) in a suitable solvent like ethanol or a mixture of THF/water (50 mL) in a flask and cool the solution in an ice bath (0 °C).

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 12 mmol) portion-wise to the stirred solution, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitoring: Check for the disappearance of the starting material by TLC.

  • Quenching & Workup: Carefully quench the reaction by the slow addition of dilute HCl at 0 °C until the pH is acidic (~pH 2-3).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Isolation: Remove the solvent under reduced pressure to yield the crude 2-hydroxy-2-(2-methoxyphenyl)acetic acid, which can be purified by recrystallization.

Conclusion

The mechanistic pathways of 2-(2-methoxyphenyl)-2-oxoacetic acid are a clear illustration of how structure dictates function in organic synthesis. The ortho-methoxy group is not a passive spectator; its electronic influence is critical in determining the favored reaction pathway and rate, whether through stabilizing charged intermediates in decarboxylation or modulating the electrophilicity of the ketone in condensation and reduction reactions. By understanding these underlying principles and comparing them with viable alternatives, researchers can make more informed decisions, optimizing conditions to favor desired outcomes and enabling the efficient synthesis of complex molecular targets. This guide serves as a foundational tool for harnessing the full synthetic potential of this versatile α-keto acid.

References

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI.[Link][7]

  • Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles. ACS Publications.[Link][8]

  • Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. UNT Digital Library.[Link][9]

  • Electrochemical oxidative decarboxylative of α-oxocarboxylic acids towards the synthesis of quinazolines and quinazolinones. PMC.[Link][2]

  • Decarboxylation. Wikipedia.[Link]

  • Decarboxylation. Chemistry Steps.[Link]

  • Novel Methods of Knoevenagel Condensation. Banaras Hindu University.[Link][4]

  • The two different reaction mechanisms of oxidative decarboxylation of 2-oxoacids. ResearchGate.[Link]

  • Oxidative decarboxylation of arylacetic acids and arylacetic esters with singlet molecular oxygen generated from. Indian Academy of Sciences.[Link][3]

  • Decarboxylation. Master Organic Chemistry.[Link]

  • Decarboxylation Reaction Mechanism. YouTube.[Link]

  • Knoevenagel condensation with Malonitrile (pKas and deprotonation). Reddit.[Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI.[Link][10]

  • Synthesis and properties of the α-keto acids. ResearchGate.[Link]

  • Synthesis and properties of the .alpha.-keto acids. ACS Publications.[Link][11]

  • α-Thiocyanate ketones in the synthesis of heterocycles. Springer.[Link][12]

  • Oxidative decarboxylation of a 2-oxo acid by the multienzyme 2-oxo acid... ResearchGate.[Link]

  • Oxidative decarboxylation. Wikipedia.[Link][13]

  • Recent Developments on Five-Component Reactions. MDPI.[Link][14]

  • Screening of various active methylene compounds for selection of best... ResearchGate.[Link]

  • Knoevenagel Condensation of Aryl Aldehydes and Malononitrile Using a Gd-Ni Heterometallic Cluster. ResearchGate.[Link]

  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. PMC.[Link]

  • Ketonic decarboxylation reaction mechanism: a combined experimental and DFT study. PubMed.[Link]

  • Kinetic Study of Acid-Catalyzed Knoevenagel Condensation Between 5-Methoxy-1-Tetralone and Glyoxylic Acid. MDPI.[Link]

  • Kinetic evaluation of the reaction between methylglyoxal and certain scavenging compounds and determination of their in vitro dicarbonyl scavenging activity. PubMed.[Link]

  • Kinetics versus thermodynamics in the proline catalyzed aldol reaction. Royal Society of Chemistry.[Link]

  • p-Azidophenylglyoxal. A heterobifunctional photoactivable cross-linking reagent selective for arginyl residues. PubMed.[Link]

  • Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry. PubMed.[Link]

  • Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis. MDPI.[Link]

  • Strongly Reducing Visible Light Organic Photoredox Catalysts as Sustainable Alternatives to Precious Metals. PMC.[Link]

  • Kinetics and mechanism of p-isopropenylphenol synthesis via hydrothermal cleavage of bisphenol A. PubMed.[Link]

  • Selective Catalytic Reduction: From Basic Science to deNOx Applications. OSTI.gov.[Link]

  • Phenylglyoxylic acid derivatives. ResearchGate.[Link]

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Guide to Structural Elucidation: Resolving Regioisomerism in 2-(2-Methoxyphenyl)-2-oxoacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses a critical bottleneck in the synthesis of novel heterocycles derived from 2-(2-Methoxyphenyl)-2-oxoacetic acid . When this


-keto acid scaffold is condensed with unsymmetrical 1,2-diamines (a common pathway for drug discovery), it invariably produces regioisomeric mixtures.

Distinguishing these isomers—specifically the 6-substituted vs. 7-substituted quinoxalin-2(1H)-ones—is notoriously difficult using standard 1D NMR due to the electronic similarity of the isomers. This guide compares three tiers of analytical verification, establishing a Self-Validating Protocol that utilizes the 2-methoxy substituent as a stereochemical "anchor" for 2D NMR assignment.

The Synthetic Challenge

The reaction of 2-(2-Methoxyphenyl)-2-oxoacetic acid (1) with 4-fluoro-1,2-diaminobenzene (2) yields two possible isomers:

  • Isomer A: 6-fluoro-3-(2-methoxyphenyl)quinoxalin-2(1H)-one

  • Isomer B: 7-fluoro-3-(2-methoxyphenyl)quinoxalin-2(1H)-one

Both compounds have identical mass (


), similar polarity, and nearly overlapping proton signals. Misassignment here can lead to months of wasted biological testing on the wrong pharmacophore.
Visualizing the Pathway

The following diagram outlines the synthesis and the resulting structural ambiguity.

ReactionScheme SM1 2-(2-Methoxyphenyl)- 2-oxoacetic acid Reaction Condensation (EtOH, Reflux) SM1->Reaction SM2 4-Fluoro-1,2- diaminobenzene SM2->Reaction IsomerA Isomer A (6-Fluoro) Reaction->IsomerA Path 1 IsomerB Isomer B (7-Fluoro) Reaction->IsomerB Path 2

Caption: Divergent synthesis pathway yielding difficult-to-separate regioisomers.

Comparative Analysis of Verification Methods

We evaluated three analytical workflows for confirming the structure of the isolated major product.

Table 1: Method Performance Matrix
FeatureTier 1: Standard Screening Tier 2: Advanced 2D NMR (Recommended) Tier 3: X-Ray Crystallography
Technique LC-MS + 1D

H NMR

H-

C HMBC +

N-HMBC + NOESY
Single Crystal XRD
Resolution Low . Cannot distinguish regioisomers definitively.High . Connects spin systems across heteroatoms.Absolute . Direct spatial mapping.
Time < 1 Hour4–12 Hours (instrument time)3–14 Days (crystal growth + data)
Sample Req. < 1 mg5–20 mg (high concentration needed)Single high-quality crystal
Cost $


Verdict Insufficient for publication standards.Gold Standard for liquid-phase synthesis.Definitive , but often impractical for screening.

Detailed Experimental Protocols

Synthesis of the Novel Compound

Note: This protocol is optimized to favor thermodynamically stable isomers, but mixtures often persist.

  • Reactants: Dissolve 2-(2-Methoxyphenyl)-2-oxoacetic acid (1.0 eq) and 4-fluoro-1,2-diaminobenzene (1.1 eq) in Ethanol (0.5 M concentration).

  • Catalysis: Add 10 mol% Acetic Acid to catalyze the imine formation.

  • Reflux: Heat to reflux (78°C) for 4 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold EtOH.

  • Purification: If a mixture is observed, separate via Flash Chromatography (SiO

    
    , Gradient 0-5% MeOH/DCM).
    
The Self-Validating Analytical Protocol (Tier 2)

To confirm if you have the 6-fluoro or 7-fluoro isomer, you must establish a through-space or long-range connection between the quinoxaline core and the methoxyphenyl ring.

The Logic:

  • HMBC (Heteronuclear Multiple Bond Correlation): Look for the correlation between the Carbonyl Carbon (C2) and the aromatic protons.

    • In the 6-fluoro isomer, the proton at C5 (H5) will show a 3-bond correlation to the C3 carbon, but not the C2 carbonyl in the same intensity pattern as the 7-fluoro isomer.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the "smoking gun."

    • The amide proton (NH) at position 1 is spatially close to the proton at position 8 (H8).

    • Crucial Test: If the substituent is at position 7 (7-fluoro), H8 is a doublet (coupled only to H6). If the substituent is at position 6 (6-fluoro), H8 is a doublet of doublets or appears as a singlet/doublet depending on H5/H7 coupling.

    • Anchor Point: The 2-methoxy group on the pendant ring provides a distinct NOE signal to the H3' proton of the phenyl ring, but more importantly, the H2' (phenyl) proton will show NOE correlations to the quinoxaline ring protons if rotation is restricted.

Step-by-Step Assignment:

  • Assign the Pendant Ring: Identify the 2-methoxyphenyl protons using the OMe singlet (

    
     ppm) as a starting point in the NOESY.
    
  • Locate the Carbonyls: In

    
    C NMR, the amide carbonyl (C2) appears 
    
    
    
    ppm, while the imine carbon (C3) appears
    
    
    ppm.
  • Run

    
    H-
    
    
    
    N HMBC:
    This differentiates the Nitrogen-1 (Amide) from Nitrogen-4 (Imine).
    • The proton attached to N1 will correlate to C2 and C8a.

    • Decision: Identify H8 via NOE with N1-H. If H8 shows

      
      F coupling (check 
      
      
      
      F NMR or splitting pattern), you have the 7-fluoro isomer. If H8 is a clean doublet (coupling only to H7) and lacks Fluorine coupling, you likely have the 6-fluoro isomer.

Decision Workflow Diagram

Use this logic tree to determine when to stop analysis or escalate to XRD.

DecisionTree Start Isolated Product Step1 1D 1H NMR + 19F NMR Start->Step1 Check1 Is H8 (peri-proton) clearly identifiable? Step1->Check1 Step2 Run 1H-1H NOESY Check1->Step2 No/Unsure ResultA H8 shows 19F coupling (Structure: 7-Fluoro) Check1->ResultA Yes, J(F-H) present Analysis Check NOE between N1-H and H8 Step2->Analysis Analysis->ResultA ResultB H8 is simple doublet (Structure: 6-Fluoro) Analysis->ResultB Fail Ambiguous? (e.g., broad signals) Analysis->Fail XRD Tier 3: Single Crystal XRD Fail->XRD Yes

Caption: Analytical decision matrix for distinguishing quinoxalinone regioisomers.

Scientific Validation & References

The protocols described above are grounded in the fundamental reactivity of


-keto acids and the established methods for heterocyclic structural elucidation.

Key Mechanistic Insight: The reaction of 1,2-diamines with


-keto acids is driven by the initial nucleophilic attack of the more nucleophilic amine on the more electrophilic ketone carbonyl. However, in 2-(2-Methoxyphenyl)-2-oxoacetic acid, the steric bulk of the ortho-methoxy group and the electronic deactivation of the ketone (due to conjugation) can shift the mechanism, making the "Rule of Thumb" assignments unreliable. This necessitates the Tier 2 (2D NMR) approach described.
References
  • Synthesis of Quinoxalinone Derivatives

    • Title: Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential.
    • Source: MDPI (Molecules 2023)
    • URL:[Link]

    • Relevance: Validates the use of HSQC and HMBC for unambiguous assignment of quinoxaline regioisomers (specifically distinguishing 6- vs 7-substitution).
  • NMR Differentiation of Regioisomers

    • Title: Identification of regioisomers 3j and 3j' by NMR HMBC experiment.[1]

    • Source: ResearchG
    • URL:[Link]

    • Relevance: Provides the specific HMBC correlation logic (Carbonyl to Proton) used in the protocol above.
  • General Reactivity of 2-Methoxybenzoylformic Acid

    • Title: Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition.[2]

    • Source: NIH (Bioorg Med Chem Lett.)
    • URL:[Link]

    • Relevance: Demonstrates the reactivity profile of the 2-methoxybenzoyl scaffold in condens

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Safety Operating Guide

A Guide to the Safe Disposal of 2-(2-Methoxyphenyl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-(2-Methoxyphenyl)-2-oxoacetic acid (CAS No. 26767-06-6). As a trusted partner in your research, we are committed to providing information that ensures safety and procedural excellence in the laboratory. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the causality behind each procedural step.

Core Principles of Chemical Waste Management

The disposal of any chemical waste is governed by a hierarchy of controls and regulations designed to protect laboratory personnel, the community, and the environment. The foundation of proper disposal for a compound like 2-(2-Methoxyphenyl)-2-oxoacetic acid—an acidic organic solid—rests on understanding its specific hazards, ensuring proper segregation, and adhering to institutional and federal guidelines, such as those from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[1][2] An effective disposal plan is an extension of a robust laboratory safety program, which should include written health and safety plans, emergency response procedures, and comprehensive personnel training.[1][2]

Hazard Profile of 2-(2-Methoxyphenyl)-2-oxoacetic acid

Understanding the specific hazards of 2-(2-Methoxyphenyl)-2-oxoacetic acid is the critical first step in determining appropriate handling and disposal procedures. Based on its GHS classification, this compound presents several risks that dictate the required safety precautions.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][3]

These classifications necessitate careful handling to avoid ingestion, skin and eye contact, and inhalation of its dust or aerosols.[3][4] The acidic nature of the compound also requires that it be segregated from incompatible materials, particularly bases and strong oxidizing agents, to prevent potentially hazardous reactions.[3]

PropertyValueSource
Chemical Name 2-(2-Methoxyphenyl)-2-oxoacetic acid
CAS Number 26767-06-6[1]
Molecular Formula C₉H₈O₄[1]
Molecular Weight 180.16 g/mol [1]
Physical State Solid
GHS Pictogram Exclamation Mark[1]
Signal Word Warning[1][3]
Primary Hazards Skin Irritant (Category 2), Eye Irritant (Category 2A), Respiratory Irritant (Category 3), Harmful if Swallowed.[1][3]
Storage Store in a tightly-closed container in a cool, dry, well-ventilated area.[3] Recommended storage at 2-8°C.[1]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[3]
Personal Protective Equipment (PPE) Protocol

Due to the irritant nature of 2-(2-Methoxyphenyl)-2-oxoacetic acid, a stringent PPE protocol is mandatory for all handling and disposal activities. The causality is direct: preventing contact prevents injury.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Use chemical safety goggles or a face shield that conforms to OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of dust generation, such as cleaning up a large spill, additional protective clothing may be necessary.

  • Respiratory Protection: While respiratory protection is not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator should be used if dust is generated and engineering controls like a fume hood are not available.[3]

Spill Management Protocol

Accidental spills must be managed promptly and safely to mitigate exposure risks. The procedure varies based on the size of the spill.

Step-by-Step Protocol for a Small Spill:

  • Ensure Safety: Alert personnel in the immediate area and ensure the spill area is well-ventilated.

  • Don PPE: Wear the appropriate PPE as described in Section 3.

  • Containment: For a solid spill, carefully sweep or vacuum the material. Avoid actions that create dust.

  • Collection: Place the swept material into a suitable, clearly labeled container for hazardous waste.[3]

  • Decontamination: Clean the spill area with a suitable solvent (such as soap and water), followed by a final rinse with water.

  • Waste Disposal: All cleanup materials (gloves, wipes, etc.) must be disposed of as hazardous waste. Place them in the same container as the spilled chemical. Do not allow the product or cleanup residue to enter drains.[3][6]

Waste Collection, Segregation, and Storage

Proper segregation is arguably the most critical step in the disposal workflow. Mixing incompatible waste streams can lead to dangerous chemical reactions. 2-(2-Methoxyphenyl)-2-oxoacetic acid waste must be handled as an acidic organic solid.

Workflow for Waste Segregation and Disposal

G cluster_0 Generation & Collection cluster_1 Segregation & Storage cluster_2 Final Disposal WasteGen Waste Generated (Solid 2-(2-Methoxyphenyl)-2-oxoacetic acid or contaminated materials) Container Collect in a designated, compatible, and sealed hazardous waste container. WasteGen->Container Step 1 Label Label container with: 'Hazardous Waste' Full Chemical Name Associated Hazards (Irritant, Acidic) Container->Label Step 2 Segregate Is the waste acidic? Label->Segregate AcidBin Store in 'Acidic Organic Waste' segregated area. Segregate->AcidBin Yes NonAcidBin Follow other waste stream protocols (e.g., 'Solvent Waste', 'Base Waste'). Segregate->NonAcidBin No Storage Store in a designated Satellite Accumulation Area (SAA) away from incompatible materials. AcidBin->Storage Pickup Arrange for pickup by the institution's Environmental Health & Safety (EHS) office. Storage->Pickup Disposal Final disposal via a licensed hazardous waste contractor (e.g., incineration). Pickup->Disposal

Caption: Decision workflow for the disposal of 2-(2-Methoxyphenyl)-2-oxoacetic acid.

Procedural Steps:

  • Container Selection: Waste must be collected in a container made of compatible material (e.g., high-density polyethylene) with a tightly fitting screw cap. Never use metal containers for acidic waste.[7]

  • Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include the full chemical name—"2-(2-Methoxyphenyl)-2-oxoacetic acid"—and explicitly state the hazards (e.g., "Irritant," "Acidic").[4] Avoid using chemical formulas or abbreviations.

  • Segregation: This waste stream must be segregated from:

    • Bases (to prevent neutralization reactions, which can be exothermic).

    • Strong oxidizing agents.

    • Halogenated solvents.[8]

  • Accumulation: Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory. This area should be at or near the point of generation and away from drains or sources of ignition.

Final Disposal Route

The ultimate disposal of 2-(2-Methoxyphenyl)-2-oxoacetic acid must be conducted through a licensed and approved hazardous waste disposal facility.

  • Institutional EHS: Coordinate with your institution's Environmental Health and Safety (EHS) office to arrange for the pickup of your hazardous waste. They are responsible for consolidating waste and ensuring it is transported and disposed of in compliance with all federal, state, and local regulations.[2]

  • Disposal Method: The most common and effective disposal method for this type of organic waste is high-temperature incineration at a permitted facility. This process destroys the hazardous components, minimizing environmental impact.

  • Regulatory Compliance: It is crucial to remember that the individual laboratory worker and their institution are legally responsible for the waste from the point of generation to its final disposal.[4] Never dispose of this chemical down the drain or in the regular trash, as this is a violation of environmental regulations and poses a significant risk.[3][7]

By adhering to this comprehensive guide, you can ensure that the disposal of 2-(2-Methoxyphenyl)-2-oxoacetic acid is managed safely, responsibly, and in full compliance with regulatory standards, reinforcing the culture of safety and scientific integrity within your laboratory.

References

  • CDMS. OSHA Hazardous Waste Disposal Guidelines. [Link]

  • PubChem. 2-(2-Methoxyphenoxy)acetic acid. [Link]

  • PubChem. Methyl 2-(4-methoxyphenyl)-2-oxoacetate. [Link]

  • ChemBK. 2-methoxy-2-oxoacetate. [Link]

  • Environmental Marketing Services. Types of Acid Waste Disposal. [Link]

  • Australian Government Department of Health. Acetic acid, methoxy-: Human health tier II assessment. [Link]

  • University of St Andrews. Disposal of Chemical Waste. [Link]

  • GreenTec Energy. Chemical Waste Disposal Guidelines: Rules You Must Follow!. [Link]

  • University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.